“6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid” is a heterocyclic organic compound with the molecular formula C18H14ClNO4 . It has a molecular weight of 343.76 and an exact mass of 343.06100 . The IUPAC name for this compound is 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .
The molecular structure of “6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid” can be represented by the SMILES notation: COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC . This notation indicates the presence of a quinoline core with a carboxylic acid group at the 4-position and a 3,4-dimethoxyphenyl group at the 2-position .
“6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid” is a yellow crystalline powder . It has a melting point of 145-150°C . The compound has one hydrogen bond donor and five hydrogen bond acceptors .
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound notable for its quinoline core structure, which is characterized by a chloro group at the 6-position and a 3,4-dimethoxyphenyl group at the 2-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 343.76 g/mol .
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves several key steps:
The synthesis process may involve multiple reaction steps, including condensation reactions and cyclization processes. The control of reaction conditions such as temperature and time is crucial to yield high-purity products.
The molecular structure of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid features a quinoline ring system with specific substituents that influence its chemical behavior:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.76 g/mol |
CAS Number | Not specified |
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid can undergo several types of chemical reactions:
The products formed from these reactions often include various substituted quinoline derivatives that can be further explored for their medicinal properties.
The mechanism of action for 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific biological targets within cells. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species and modulation of signaling cascades related to cell survival .
Relevant data regarding its stability and reactivity are essential for safe handling and application in research settings.
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2